5-Aminohexanoic acid hydrochloride

Description

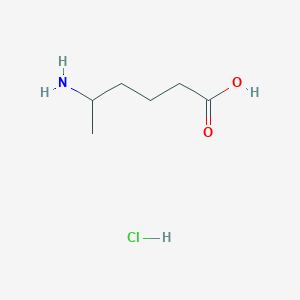

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(7)3-2-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFBCSOBBFHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855913-65-4 | |

| Record name | 5-aminohexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-aminohexanoic acid vs 6-aminohexanoic acid structure

This guide provides a rigorous technical analysis comparing 5-aminohexanoic acid (5-AHA) and 6-aminohexanoic acid (6-AHA) . While they share the same molecular formula (

Executive Technical Summary

The distinction between these two molecules is not merely semantic; it is a question of molecular recognition .

-

6-AHA (

-aminocaproic acid): A linear, achiral molecule that perfectly mimics the side chain of Lysine. This allows it to act as a potent antifibrinolytic drug by blocking the Kringle domains of plasminogen. -

5-AHA (

-aminohexanoic acid): A branched isomer containing a chiral center at C5. Its steric bulk prevents it from fitting into the lysine-binding pockets that 6-AHA targets, rendering it pharmacologically distinct and more relevant as a building block for peptidomimetics (

Part 1: Structural & Physicochemical Divergence

The defining difference is the position of the amine group relative to the carboxyl terminus.[1] This shift introduces chirality in 5-AHA, a property absent in 6-AHA.

Comparative Data Matrix

| Feature | 6-Aminohexanoic Acid (6-AHA) | 5-Aminohexanoic Acid (5-AHA) |

| IUPAC Name | 6-aminohexanoic acid | 5-aminohexanoic acid |

| Common Name | ||

| Structure Type | Linear, Achiral | Branched (Methyl group at C5), Chiral |

| Stereoisomers | None (1 form) | Two Enantiomers ( |

| pKa (COOH) | ~4.43 | ~4.3 (Predicted via inductive effect) |

| pKa ( | ~10.75 | ~10.5 (Slightly lower due to proximity) |

| Solubility | High (Water), Insol. (Ethanol) | High (Water), Moderate (Ethanol) |

| Primary Role | Antifibrinolytic Drug / Nylon-6 Precursor | Metabolic Intermediate / Chiral Synthon |

Structural Visualization

The following diagram illustrates the carbon backbone shift and the resulting stereochemical implications.

Figure 1: Structural topology comparing the linear chain of 6-AHA vs. the chiral branching of 5-AHA.

Part 2: Pharmacological Mechanism (The "Lock and Key" Failure)

The clinical utility of 6-AHA (Amicar) relies entirely on its ability to mimic the amino acid Lysine .

The 6-AHA Mechanism (Success)

Plasminogen contains "Kringle domains" which have specific Lysine-Binding Sites (LBS).[2][3] These sites normally bind to lysine residues on fibrin clots, allowing plasmin to dissolve the clot.[4]

-

Mimicry: 6-AHA has the exact distance between the carboxyl and amine groups (~7 Å) as the side chain of lysine.

-

Action: It enters the LBS, binds reversibly, and blocks plasminogen from docking onto fibrin.[3]

-

Result: Fibrinolysis is inhibited; the clot remains stable.[4][5]

The 5-AHA Mechanism (Failure/Divergence)

5-AHA fails as a potent antifibrinolytic due to steric hindrance .

-

Shortened Chain: The distance between the charge centers is reduced by one carbon bond length.

-

Methyl Interference: The methyl group at C5 (the "tail" of the chain) creates steric clash within the narrow binding pocket of the Kringle domain.

-

Metabolic Fate: Instead of acting as a drug, 5-AHA is often processed via transaminases into 5-oxohexanoic acid or channeled into beta-oxidation-like pathways.

Figure 2: Pharmacophore mapping showing why 6-AHA works as a drug while 5-AHA does not.

Part 3: Synthetic Pathways & Experimental Protocols

Protocol A: Biocatalytic Synthesis of 5-AHA (Chiral)

Unlike 6-AHA, which is produced industrially by the acid hydrolysis of caprolactam, 5-AHA requires stereoselective synthesis. The modern standard is

Objective: Synthesize chiral 5-AHA from 5-oxohexanoic acid or 2-methylcyclopentanone.

Reagents:

-

Substrate: 2-methylcyclopentanone (precursor) or 5-oxohexanoic acid.

-

Enzyme:

-Transaminase (e.g., from Chromobacterium violaceum or Arthrobacter sp.). -

Amine Donor: Isopropylamine or L-Alanine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[6]

Step-by-Step Workflow:

-

Ring Opening (If starting from ketone): Treat 2-methylcyclopentanone with Baeyer-Villiger monooxygenase (BVMO) to form the lactone, followed by hydrolysis to 5-oxohexanoic acid.

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Reaction Setup:

-

Add 5-oxohexanoic acid (10 mM final).

-

Add Amine Donor (Isopropylamine, 100 mM) to drive equilibrium.

-

Add Purified Transaminase (1 mg/mL).

-

-

Incubation: Incubate at 30°C with shaking (150 rpm) for 24 hours.

-

Quenching: Stop reaction by adding HCl to pH 2.0.

-

Purification: The zwitterionic product is difficult to extract with organic solvents. Use Ion Exchange Chromatography (Dowex 50W) eluting with

.

Protocol B: HPLC Separation of Isomers

Because 5-AHA and 6-AHA are isomers with identical molecular weights (MW 131.17), Mass Spectrometry (MS) alone cannot distinguish them easily without fragmentation analysis. HPLC separation is required.[7][8]

Method: Reverse-Phase HPLC with OPA Derivatization (Fluorescence Detection).

-

Derivatization Reagent:

-

Dissolve 10 mg

-Phthalaldehyde (OPA) in 250 -

Add 37.5 mL 0.4 M Borate buffer (pH 10.4).

-

Add 50

L 3-Mercaptopropionic acid (reduces steric bulk compared to BME).

-

-

Sample Prep: Mix 10

L sample + 50 -

Chromatography Conditions:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse AAA), 3.5

m, 4.6 x 150 mm. -

Mobile Phase A: 40 mM

, pH 7.8. -

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[9]

-

Gradient: 0% B to 50% B over 20 mins.

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

-

Expected Results:

-

6-AHA: Elutes later due to higher hydrophobicity of the linear chain and accessible primary amine.

-

5-AHA: Elutes earlier; the branched methyl group near the amine slightly hinders the OPA derivatization stability and alters retention time.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564, 6-Aminocaproic acid. Retrieved from [Link]

- Alkermes Pharma Ireland Ltd.Patent WO2020031201A1: Improved process for the preparation of 6-aminohexanoic acid.

-

Mathew, S., et al. (2016).Enzymatic synthesis of chiral amino acids using

-transaminase.[8] Royal Society of Chemistry. Retrieved from [Link] -

Agilent Technologies. Analysis of Amino Acids by HPLC (Technical Note). Retrieved from [Link]

Sources

- 1. diaion.com [diaion.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. agilent.com [agilent.com]

Solubility of 5-Aminohexanoic Acid Hydrochloride: A Comparative Analysis in Water and Ethanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

5-aminohexanoic acid, a derivative of the amino acid lysine, is a molecule of significant interest in various therapeutic areas. Its hydrochloride salt form is often utilized to enhance its stability and aqueous solubility.[1] Understanding the solubility of 5-aminohexanoic acid hydrochloride in different solvent systems is paramount for formulation scientists and medicinal chemists. The choice of solvent can profoundly impact drug absorption, distribution, metabolism, and excretion (ADME) profiles. Water and ethanol are frequently employed in pharmaceutical processes, both as reaction media and as key components of final formulations. Therefore, a comparative understanding of the solubility of 5-aminohexanoic acid hydrochloride in these two protic solvents is of great practical importance.

Theoretical Framework: Predicting Solubility Based on Molecular Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1. The Solute: 5-Aminohexanoic Acid Hydrochloride

5-aminohexanoic acid hydrochloride is an ammonium salt.[1] In its solid, crystalline form, the primary interactions are strong ionic forces between the protonated amino group (-NH3+) and the chloride ion (Cl-), as well as hydrogen bonding and van der Waals forces between the aliphatic chains.

2.2. The Solvents: Water vs. Ethanol

-

Water (H₂O): A highly polar protic solvent with a high dielectric constant. It is an excellent hydrogen bond donor and acceptor.[2][3]

-

Ethanol (C₂H₅OH): A polar protic solvent, but less polar than water.[2][4] It has a lower dielectric constant and is also a hydrogen bond donor and acceptor, though to a lesser extent than water. The presence of the ethyl group introduces a nonpolar character to the molecule.

2.3. Predicted Solubility

Based on the principles of intermolecular forces, we can predict the relative solubility of 5-aminohexanoic acid hydrochloride in water and ethanol:

-

In Water: The high polarity of water and its ability to form strong hydrogen bonds make it an excellent solvent for ionic compounds.[5][6] The dissolution process in water involves the hydration of the ammonium cation and the chloride anion, where water molecules orient themselves around the ions, forming stabilizing hydration shells. This process is energetically favorable and is expected to overcome the lattice energy of the solid salt, leading to high solubility. The zwitterionic character of the parent amino acid in aqueous solution further contributes to its interaction with water molecules.[7]

-

In Ethanol: While ethanol is a polar solvent, its lower polarity and dielectric constant compared to water will result in less effective solvation of the ions of 5-aminohexanoic acid hydrochloride.[8] The nonpolar ethyl group of ethanol will have weaker interactions with the charged species of the salt. Consequently, the solubility of 5-aminohexanoic acid hydrochloride is predicted to be significantly lower in ethanol than in water.[9]

The following table summarizes the key physicochemical properties influencing the solubility of 5-aminohexanoic acid hydrochloride in water and ethanol.

| Property | Water (H₂O) | Ethanol (C₂H₅OH) | 5-Aminohexanoic Acid Hydrochloride |

| Polarity | High[2] | Moderate[10] | High (Ionic Salt)[5] |

| Hydrogen Bonding | Strong Donor & Acceptor[11] | Donor & Acceptor[4] | Hydrogen Bond Donor (-NH3+) & Acceptor (Cl-) |

| Dielectric Constant | High | Lower than water | N/A |

| Primary Solute-Solvent Interactions | Ion-dipole, Hydrogen bonding | Ion-dipole, Hydrogen bonding | N/A |

| Predicted Relative Solubility | High | Low to Moderate | N/A |

Table 1: Predicted Relative Solubility and Influencing Factors.

Below is a diagram illustrating the key intermolecular forces at play.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 5-aminohexanoic acid hydrochloride, the shake-flask method followed by gravimetric analysis is a reliable and widely accepted "gold standard" approach.[12][13]

3.1. Materials and Equipment

-

5-aminohexanoic acid hydrochloride (pure solid)

-

Deionized water

-

Absolute ethanol

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Drying oven

-

Glass vials with screw caps

3.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-aminohexanoic acid hydrochloride to separate vials containing a known volume of deionized water and absolute ethanol, respectively. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For enhanced separation, the supernatant can be centrifuged.

-

-

Sample Analysis (Gravimetric Method):

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microparticles.

-

Accurately weigh an empty, dry container (e.g., a watch glass or a small beaker).

-

Transfer a precise volume of the clear filtrate to the pre-weighed container.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the container in a desiccator and re-weigh it.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Weight of container + dried solute) - (Weight of empty container)] / (Volume of filtrate in mL) * 100

-

3.3. Self-Validating System and Controls

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Purity of Materials: The purity of the solute and solvents should be confirmed prior to the experiment.

The following diagram illustrates the experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Causality Behind Experimental Choices and Field-Proven Insights

-

Choice of Shake-Flask Method: This method is chosen for its simplicity, reliability, and its ability to achieve thermodynamic equilibrium, providing a true measure of solubility.[12]

-

Equilibration Time: A prolonged equilibration time is necessary to ensure that the dissolution process has reached a steady state, which is particularly important for compounds that may have slow dissolution kinetics.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

-

Gravimetric Analysis: This method is robust and does not require the development of a specific analytical method (e.g., HPLC, UV-Vis), making it a versatile and accessible technique.[14]

Conclusion and Implications for Drug Development

The solubility of 5-aminohexanoic acid hydrochloride is predicted to be significantly higher in water than in ethanol due to the superior ability of water to solvate the ionic species through strong ion-dipole interactions and hydrogen bonding. This differential solubility has important implications for pharmaceutical development:

-

Formulation: For aqueous-based oral or parenteral formulations, the high water solubility of 5-aminohexanoic acid hydrochloride is advantageous. In contrast, its lower solubility in ethanol may be a limiting factor in the development of ethanol-based formulations or co-solvent systems.

-

Purification: The differential solubility can be exploited in purification processes, such as crystallization, where ethanol could potentially be used as an anti-solvent to precipitate the compound from an aqueous solution.

-

Drug Delivery: Understanding the solubility in different solvent environments is crucial for predicting the in vivo behavior of the drug, as the gastrointestinal tract and various tissues represent complex aqueous environments with varying compositions.

This guide provides a theoretical foundation and a practical experimental framework for researchers and scientists to understand and determine the solubility of 5-aminohexanoic acid hydrochloride. The principles and methodologies outlined herein are broadly applicable to the study of other ionizable pharmaceutical compounds.

References

-

ResearchGate. (n.d.). Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in Aqueous Solution Investigated by Temperature-jump Nanosecond Time-resolved Transient Mid-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Water Hydrogen-Bond Dynamics around Amino Acids: The Key Role of Hydrophilic Hydrogen-Bond Acceptor Groups. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Flexi answers - Is ethanol more polar than water?. Retrieved from [Link]

-

ACS Publications. (2026, January 19). Spectral Fingerprints of Hydrogen-Bonding in Water Solvation of Amino Acids. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Solvation thermodynamics of four amino acids in electrolytic solutions of sodium and potassium iodide salts at 298.15. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Intermolecular hydrogen bonding behavior of amino acid radical cations. Retrieved from [Link]

-

Quora. (2023, February 8). Does aqueous ethanol have a higher polarity than pure water?. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

YouTube. (2021, January 28). Is C2H5OH (Ethanol) Soluble or Insoluble in Water?. Retrieved from [Link]

-

N.p. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. Retrieved from [Link]

-

N.p. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

-

PMC. (n.d.). Solvation thermodynamics from cavity shapes of amino acids. Retrieved from [Link]

-

Biblioteca Digital do IPB. (2022, September 28). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Amino acids in aqueous solution. Effect of molecular structure and temperature on thermodynamics of dissolution. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Effect of alcohol on the solubility of amino acid in water. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ck12.org [ck12.org]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmajournal.net [pharmajournal.net]

Methodological & Application

Application Note: Strategic Utilization of 5-Aminohexanoic Acid (5-Ahx) as a Hydrophobic Peptide Linker

Part 1: Executive Summary & Technical Rationale

The "Linker Logic" in Drug Design

In the engineering of peptide-drug conjugates (PDCs), PROTACs, and stapled peptides, the linker is not merely a bridge; it is a functional component that dictates solubility, flexibility, and metabolic fate. While 6-aminohexanoic acid (6-Ahx) is the industry standard for hydrophobic spacing, 5-aminohexanoic acid (5-Ahx) represents a precision alternative that introduces specific steric and chiral properties often required to fine-tune pharmacokinetics.

5-Ahx vs. The Standard (6-Ahx)

The critical distinction lies in the backbone topology.

-

6-Ahx (

-Ahx): Linear, achiral, highly flexible. Primarily used to extend distance (approx. 7–8 Å) without inducing secondary structure. -

5-Ahx (

-aminohexanoic acid): Branched (methyl group at C5) and chiral.-

Structure:

-

Advantage: The C5-methyl group introduces steric hindrance , which can protect adjacent peptide bonds from proteolytic cleavage (specifically carboxypeptidases) and restrict conformational freedom, potentially stabilizing bioactive conformations.

-

Application Matrix

Use 5-Ahx when your design requires:

-

Hydrophobic Shielding: To mask polar payloads or facilitate membrane penetration.

-

Proteolytic Resistance: When linear linkers (Gly-Ser or 6-Ahx) degrade too rapidly in plasma.

-

Conformational Biasing: When a completely flexible tether (like PEG) reduces binding affinity due to high entropic penalty upon binding.

Part 2: Comparative Chemical Profile

The following table contrasts 5-Ahx with standard hydrophilic and hydrophobic linkers to guide selection.

| Feature | 5-Aminohexanoic Acid (5-Ahx) | 6-Aminohexanoic Acid (6-Ahx) | PEG-2 (AEEA) | Glycine-Serine (GS) |

| Primary Character | Hydrophobic, Chiral | Hydrophobic, Linear | Hydrophilic, Linear | Hydrophilic, Flexible |

| Structure | Branched ( | Linear ( | Polyether | Polyamide |

| Steric Bulk | High (Methyl group @ C5) | Low | Low | Lowest |

| Proteolytic Stability | High (Non-canonical + Steric) | Moderate (Non-canonical) | High (Non-peptide) | Low (Natural bonds) |

| Solubility Impact | Decreases aqueous solubility | Decreases aqueous solubility | Increases aqueous solubility | Neutral/Good |

| Coupling Kinetics | Slower (Steric hindrance) | Fast | Moderate | Fast |

Part 3: Protocol - Solid Phase Peptide Synthesis (SPPS)

Materials & Reagents[1][2]

-

Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids/protected fragments).

-

Fmoc-5-Ahx-OH: Ensure high optical purity if using a specific enantiomer (

or -

Coupling Agents: DIC/Oxyma Pure (preferred for preventing racemization) or HATU/DIEA.

-

Solvents: DMF (peptide grade), NMP (for difficult sequences).

Critical Workflow: Coupling 5-Ahx

Note: Due to the methyl group at the

Step 1: Resin Preparation[1]

-

Swell resin in DCM (20 min) followed by DMF (20 min).

-

Perform initial Fmoc deprotection (20% Piperidine/DMF, 2

5 min).

Step 2: Coupling Fmoc-5-Ahx-OH (The Linker)

-

Activation: Dissolve Fmoc-5-Ahx-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 2 minutes.

-

Why DIC/Oxyma? It minimizes racemization of the chiral C5 center compared to HATU/base methods [1].

-

-

Reaction: Add to resin. Agitate for 60–90 minutes at room temperature.

-

Optimization: If using HATU, reduce base concentration to prevent epimerization.

-

-

QC: Perform Kaiser test. If slightly blue (incomplete), recouple using HATU/HOAt (3 eq) with DIEA (6 eq) for 45 mins.

Step 3: Chain Elongation (Coupling ONTO 5-Ahx)

This is the bottleneck. The amino group of 5-Ahx is a primary amine, but it is attached to a secondary carbon (

-

Deprotection: Remove Fmoc from 5-Ahx (20% Piperidine/DMF).[1]

-

Next Amino Acid Activation: Use a stronger activation for the incoming residue.

-

Recommended: HATU (4 eq) / DIEA (8 eq) / AA (4 eq).

-

-

Double Coupling: Mandatory.

-

Coupling 1: 60 min.

-

Coupling 2: 60 min.

-

-

Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Cleavage & Isolation

-

Cocktail: 95% TFA, 2.5% TIS, 2.5%

(Standard). -

Precipitation: Cold diethyl ether.

-

Note on Solubility: Peptides with 5-Ahx linkers are hydrophobic. Dissolve crude peptide in 50% Acetic Acid or DMSO prior to HPLC purification, rather than 0.1% TFA/Water, to prevent aggregation on the column.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting 5-Ahx and the synthesis cycle adjustments required.

Caption: Decision matrix for selecting 5-Ahx versus standard linkers, followed by critical modifications required in the Solid Phase Peptide Synthesis (SPPS) workflow to accommodate steric hindrance.

Part 5: Quality Control & Troubleshooting

Analytical HPLC

-

Shift Prediction: 5-Ahx is more hydrophobic than 6-Ahx due to the methyl branch effectively increasing the lipophilic surface area slightly or altering solvation. Expect a later retention time on C18 columns compared to 6-Ahx analogs.

-

Diastereomer Check: If using racemic 5-Ahx, you will see doublet peaks (diastereomers) if the rest of the peptide contains chiral centers. Always use enantiomerically pure Fmoc-5-Ahx (e.g., (S)-5-aminohexanoic acid) to avoid complex product mixtures [2].

Mass Spectrometry

-

Mass Difference:

-

5-Ahx MW: 131.17 Da (residue mass: 113.16 Da).

-

6-Ahx MW: 131.17 Da (residue mass: 113.16 Da).

-

Warning: 5-Ahx and 6-Ahx are isomers. MS cannot distinguish them. You must rely on NMR or strict supply chain control to verify identity.

-

Troubleshooting "Difficult Sequences"

If the coupling onto 5-Ahx fails (deletion sequences observed):

-

Switch Solvent: Use 100% NMP instead of DMF during the coupling of the subsequent amino acid.

-

Temperature: Elevate reaction temperature to 50°C (Microwave SPPS) for the coupling step onto the 5-Ahx amine.

Part 6: References

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

-

Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.[2] International Journal of Molecular Sciences, 22(22), 12122.[2] (Contextual comparison of Ahx isomers).

-

BroadPharm. Fmoc-6-aminohexanoic acid Product Guide (Standard Reference for Ahx family linkers).

-

Creative Peptides. Peptide Linkers: Design and Applications.

Note: While 6-Ahx is the commodity standard, the specific use of 5-Ahx implies a requirement for the specific properties of the branched isomer. Ensure your starting material is chemically verified as the 5-amino isomer (CAS 2278-18-4 for the acid) and not the linear 6-amino variant.

Sources

Application Notes & Protocols for the Enzymatic Production of 6-Aminohexanoic Acid from L-Lysine

Authored by: Gemini, Senior Application Scientist

Executive Summary

6-Aminohexanoic acid (6-AHA) is a C6 ω-amino acid of significant industrial value, primarily serving as the monomer for the production of Nylon-6. Traditional chemical synthesis routes for 6-AHA and its lactam, caprolactam, rely on petroleum-based feedstocks and often involve harsh reaction conditions, hazardous intermediates, and significant environmental footprints. Biocatalysis, leveraging the high specificity and efficiency of enzymes, presents a sustainable and economically compelling alternative. This guide details an enzymatic pathway for the synthesis of 6-aminohexanoic acid directly from L-lysine, a readily available bio-based feedstock produced on a large scale via fermentation.

This document provides a comprehensive overview of a two-step enzymatic cascade, explaining the scientific rationale behind the methodology. It includes detailed, field-tested protocols for enzyme expression, purification, and the subsequent biocatalytic reactions. Furthermore, it outlines the critical parameters for process optimization and analytical validation, ensuring a robust and reproducible workflow for researchers, scientists, and professionals in drug development and biochemical engineering.

Scientific Background and Rationale

The conversion of L-lysine, a six-carbon diamino acid, into 6-aminohexanoic acid requires the selective deamination of the α-amino group (at the C2 position) while retaining the ε-amino group (at the C6 position). A direct deamination is challenging; however, a highly efficient pathway involves an intramolecular cyclization reaction followed by the reductive opening of the resulting cyclic intermediate.

This process is achieved through a two-enzyme cascade:

-

L-Lysine Cyclodeaminase (LCD): This enzyme catalyzes the intramolecular cyclization of L-lysine via the elimination of the α-amino group as ammonia. This reaction forms an internal imine, L-Δ¹-piperideine-2-carboxylate (P2C), which exists in equilibrium with its hydrated form and the cyclic amino acid, L-pipecolic acid (L-homoproline)[1]. This initial step is crucial as it effectively removes the unwanted α-amino group in a highly specific and irreversible reaction.

-

Reductase/Hydrolase Action: The cyclic intermediate, L-pipecolic acid, is then converted to 6-aminohexanoic acid. This step involves the reductive cleavage of the cyclic amide/imine bond. While various enzymes could potentially catalyze this step, it is an area of ongoing research. A "reducing enzyme," likely a type of reductase requiring a cofactor such as NADH or NADPH, is proposed to open the ring structure to yield the final linear product, 6-aminohexanoic acid[1].

The causality behind this two-step approach is rooted in enzymatic specificity. The L-lysine cyclodeaminase provides a clean, targeted modification of the α-amino group, creating an intermediate that is primed for the second enzymatic step. This avoids the protection and deprotection steps common in chemical synthesis and proceeds under mild, aqueous conditions.

Visual Pathway Overview

Caption: Overall experimental workflow for 6-AHA production.

Detailed Protocols

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes a general method for producing His-tagged L-lysine cyclodeaminase (LCD) in E. coli.

A. Materials

-

E. coli BL21(DE3) cells transformed with an expression vector (e.g., pET-28a) containing the gene for His-tagged LCD.

-

LB Broth and LB Agar plates with appropriate antibiotic (e.g., 50 µg/mL Kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

-

Storage Buffer: 50 mM PIPES, pH 7.0, 10% glycerol.

B. Procedure

-

Inoculate 10 mL of LB broth (with antibiotic) with a single colony of the expression strain and grow overnight at 37°C with shaking (220 rpm).

-

Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight culture.

-

Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 20°C and continue to shake for 16-18 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Add the supernatant to 2 mL of pre-equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle mixing.

-

Wash the resin twice with 10 mL of Wash Buffer.

-

Elute the protein with 5 mL of Elution Buffer.

-

Perform a buffer exchange into Storage Buffer using a desalting column or dialysis.

-

Determine the protein concentration using a Bradford assay and verify purity with SDS-PAGE. Store at -80°C.

Protocol 2: Two-Step Enzymatic Synthesis of 6-Aminohexanoic Acid

This protocol outlines the biocatalytic conversion in a single pot or as two separate reactions.

A. Materials

-

L-Lysine monohydrochloride.

-

Purified L-Lysine Cyclodeaminase (LCD) enzyme (from Protocol 1).

-

Purified Reductase enzyme (source-dependent).

-

Reaction Buffer: 200 mM PIPES, pH 7.0.

-

NAD(P)H cofactor.

-

Trichloroacetic acid (TCA) for reaction quenching.

B. Procedure

-

Step 1 (LCD Reaction):

-

Set up the reaction mixture in a 50 mL tube:

-

L-Lysine: 10 g/L (or desired concentration).

-

Reaction Buffer (200 mM PIPES, pH 7.0): to a final volume of 20 mL.

-

LCD Enzyme: 0.5 mg/mL.

-

-

Incubate at 60°C with gentle agitation for 4-6 hours. A high conversion rate (>90%) is expected.[1]

-

Control: A parallel reaction without the LCD enzyme.

-

Take a 100 µL sample for HPLC analysis to confirm the conversion of L-lysine to L-pipecolic acid.

-

-

Step 2 (Reductase Reaction):

-

Cool the reaction mixture from Step 1 to 37°C.

-

Add the following components directly to the mixture:

-

Reductase Enzyme: 0.5 - 1.0 mg/mL.

-

NAD(P)H: 1.5 molar equivalents relative to the initial L-lysine concentration.

-

-

Incubate at 37°C with gentle agitation for 12-24 hours.

-

Control: A parallel reaction without the reductase enzyme.

-

Monitor the reaction progress by taking periodic samples (e.g., at 0, 4, 8, 12, 24 hours).

-

Quench the reaction in the samples by adding TCA to a final concentration of 5%. Centrifuge to remove precipitated protein before analysis.

-

Protocol 3: Analytical Quantification by HPLC

Amino acids lack a strong chromophore, so pre-column derivatization is required for UV or fluorescence detection.

A. Materials

-

o-Phthaldialdehyde (OPA) derivatizing agent.

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

-

Standards: L-Lysine, L-Pipecolic acid, 6-Aminohexanoic acid.

B. HPLC Parameters

| Parameter | Setting |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) |

| Injection Volume | 10 µL |

| Gradient | 0-5 min: 2% B; 5-20 min: 2-60% B; 20-25 min: 60-2% B; 25-30 min: 2% B |

C. Procedure

-

Prepare a standard curve for each analyte (0.1 mM to 5 mM).

-

For each standard and quenched reaction sample, mix 50 µL of the sample with 50 µL of OPA reagent.

-

Allow the derivatization reaction to proceed for 2 minutes in the dark.

-

Inject 10 µL of the derivatized sample into the HPLC system.

-

Quantify the concentration of each compound by comparing the peak area to the standard curve.

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, the following measures are essential:

-

Negative Controls: Always run reactions without one of the enzymes to confirm that the conversion is enzyme-dependent and not a spontaneous chemical transformation.

-

Purity Analysis: Use SDS-PAGE to confirm the purity and molecular weight of the purified enzymes. Contaminating enzymes could lead to side reactions.

-

Mass Spectrometry (MS) Confirmation: For unambiguous product identification, couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the putative L-pipecolic acid and 6-aminohexanoic acid peaks.

-

Time-Course Analysis: Monitoring the depletion of substrate and the formation of intermediates and products over time provides confidence in the reaction kinetics and pathway.

By adhering to these protocols and validation steps, researchers can reliably establish and optimize the enzymatic production of 6-aminohexanoic acid from L-lysine, paving the way for more sustainable chemical manufacturing.

References

-

Su, S. C., et al. (2014). Mechanistic insights into the dual activities of the single active site of l-lysine oxidase/monooxygenase from Pseudomonas sp. AIU 813. Journal of Biological Chemistry, 289(16), 11467-11477. [Link]

-

Wikipedia. Lysine 2-monooxygenase. [Link]

-

Sebastian, J., et al. (2019). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Green Chemistry, 21(9), 2462-2468. [Link]

-

Kreimeyer, A., et al. (2007). Identification of the Last Unknown Genes in the Fermentation Pathway of Lysine. Journal of Biological Chemistry, 282(10), 7191-7197. [Link]

-

ResearchGate. The lysine fermentation pathway. Shown are L-lysine-2,3-aminomutase (1).... [Link]

- Google Patents.

-

Palacio, C. M., et al. (2018). Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines. ACS Catalysis, 8(9), 8142-8152. [Link]

-

Plhácková, K., et al. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, 27(6), 382-389. [Link]

-

Palacio, C. M. (2016). Omega transaminases: discovery, characterization and engineering. University of Groningen. [Link]

-

Liu, W., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 638633. [Link]

-

Park, S. J., et al. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal, 9(12), 1534-1541. [Link]

-

Liu, P., et al. (2014). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657. [Link]

-

Martín-González, A. (2020). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Molecules, 25(22), 5436. [Link]

Sources

Application Notes and Protocols: Preparation of Modified Nylon-6 Using 5-Aminohexanoic Acid Monomer

Introduction: Rationale for the Modification of Nylon-6

Nylon-6, a widely utilized engineering thermoplastic, is lauded for its exceptional mechanical strength, chemical resistance, and processability.[1] It is synthesized through the hydrolytic ring-opening polymerization of ε-caprolactam.[2] Despite its numerous advantages, nylon-6 exhibits certain limitations, such as moisture sensitivity and a desire for tailored properties in specialized applications.[1] To this end, the modification of the nylon-6 backbone through copolymerization presents a compelling strategy to enhance its performance and introduce novel functionalities.

The incorporation of comonomers, such as 5-aminohexanoic acid, into the nylon-6 polymer chain can strategically alter its physical and chemical properties. 5-aminohexanoic acid, a linear amino acid, can be integrated into the polyamide structure, potentially disrupting the regular hydrogen bonding network of the homopolymer. This modification can influence key characteristics such as crystallinity, melting point, and moisture absorption. Furthermore, the introduction of a different monomer unit can provide sites for further chemical modification, expanding the potential applications of the resulting copolymer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of modified nylon-6 through the copolymerization of ε-caprolactam with 5-aminohexanoic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline the essential characterization techniques to validate the synthesis and understand the properties of the modified polymer.

Reaction Mechanism: Hydrolytic Ring-Opening Copolymerization

The synthesis of modified nylon-6 with 5-aminohexanoic acid proceeds via a hydrolytic ring-opening copolymerization mechanism. This process can be conceptualized in the following key stages:

-

Ring-Opening of ε-Caprolactam: The polymerization is initiated by the hydrolysis of the ε-caprolactam ring in the presence of water at elevated temperatures. This reaction opens the cyclic monomer to form 6-aminocaproic acid.[2]

-

Polycondensation: The newly formed 6-aminocaproic acid, along with the added 5-aminohexanoic acid, then undergoes polycondensation. The amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water.[2]

-

Chain Growth: This process of polycondensation continues, leading to the growth of the polymer chains. The ε-caprolactam can also add directly to the growing polymer chains. The random incorporation of both 6-aminocaproic acid (from ε-caprolactam) and 5-aminohexanoic acid results in a random copolymer.

The overall reaction mechanism is a dynamic equilibrium involving ring-opening, polycondensation, and the addition of caprolactam to the growing chains.

Caption: Figure 1: Reaction Mechanism of Nylon-6 Modification.

Experimental Protocol: Synthesis of Modified Nylon-6

This protocol details the synthesis of a modified nylon-6 copolymer with a target incorporation of 5-aminohexanoic acid. The molar ratio of ε-caprolactam to 5-aminohexanoic acid can be varied to achieve different degrees of modification.

Materials:

-

ε-Caprolactam (≥99%)

-

5-Aminohexanoic acid (≥98%)

-

Distilled water

-

Nitrogen gas (high purity)

-

Formic acid (for purification, optional)

-

Methanol (for purification)

Equipment:

-

High-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, pressure gauge, and nitrogen inlet/outlet.

-

Heating mantle or oil bath

-

Vacuum oven

-

Beakers, flasks, and other standard laboratory glassware

-

Filter funnel and filter paper

Procedure:

-

Monomer Preparation and Reactor Charging:

-

Accurately weigh the desired amounts of ε-caprolactam and 5-aminohexanoic acid. The molar ratio will determine the theoretical composition of the copolymer. For example, for a 90:10 molar ratio, use the corresponding molar masses to calculate the required mass of each monomer.

-

Add the ε-caprolactam, 5-aminohexanoic acid, and a specific amount of distilled water (typically 1-5% by weight of the total monomers) to the autoclave. The water acts as the initiator for the hydrolytic polymerization.[1]

-

Seal the autoclave securely.

-

-

Inerting the Reactor:

-

Purge the autoclave with high-purity nitrogen gas for at least 15-20 minutes to remove any oxygen, which can cause degradation of the polymer at high temperatures.

-

Pressurize the reactor with nitrogen to a pressure of approximately 0.5 MPa.

-

-

Polymerization:

-

Begin stirring the mixture at a moderate speed (e.g., 100-200 rpm).

-

Gradually heat the autoclave to a temperature of 250-260°C.

-

Maintain this temperature for a period of 4-6 hours. The pressure inside the autoclave will increase due to the generation of water vapor.

-

After the initial heating phase, slowly release the pressure over 1-2 hours to remove the water formed during polycondensation. This step is crucial to drive the equilibrium towards the formation of high molecular weight polymer.

-

Continue the reaction under reduced pressure (vacuum) for an additional 1-2 hours to further increase the molecular weight of the copolymer.

-

-

Extrusion and Cooling:

-

Once the polymerization is complete, extrude the molten polymer from the bottom of the autoclave into a strand.

-

Cool the polymer strand in a water bath.

-

Pelletize the cooled strand into small granules for further processing and characterization.

-

-

Purification:

-

To remove any unreacted monomers and oligomers, the polymer pellets can be purified by washing with hot water or by dissolving in a suitable solvent (e.g., formic acid) and precipitating in a non-solvent (e.g., methanol).

-

Dry the purified polymer pellets in a vacuum oven at 80-90°C until a constant weight is achieved.

-

Characterization of Modified Nylon-6

Thorough characterization is essential to confirm the successful synthesis of the modified nylon-6 and to understand its properties.

1. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental technique to confirm the chemical structure of the copolymer. The spectrum should show characteristic peaks for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching around 1640 cm⁻¹, and N-H bending around 1540 cm⁻¹).[3] Comparison of the spectra of the modified and unmodified nylon-6 can reveal subtle changes in the hydrogen bonding environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the copolymer structure and composition. By integrating the signals corresponding to the different monomer units, the actual incorporation of 5-aminohexanoic acid into the polymer chain can be quantified.[4]

2. Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. The incorporation of 5-aminohexanoic acid is expected to lower the melting point and crystallinity compared to unmodified nylon-6 due to the disruption of the regular polymer chain packing.[5]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the copolymer. The degradation temperature of the modified nylon-6 can be compared to that of the homopolymer to assess the effect of the comonomer on its thermal resistance.

3. Molecular Weight Determination:

-

Viscometry: The intrinsic viscosity of the polymer solution can be measured to estimate the viscosity-average molecular weight.[1] This provides an indication of the polymer chain length.

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.

4. Mechanical Properties:

-

Tensile Testing: The mechanical properties of the modified nylon-6, such as tensile strength, elongation at break, and Young's modulus, can be evaluated using a universal testing machine. These properties are crucial for understanding the material's performance in various applications.[6]

5. Crystallinity Analysis:

-

X-ray Diffraction (XRD): XRD is used to investigate the crystalline structure of the copolymer. The diffraction pattern can reveal changes in the crystal lattice and the degree of crystallinity upon incorporation of the 5-aminohexanoic acid monomer.[3]

Data Presentation

Table 1: Typical Properties of Unmodified and Modified Nylon-6

| Property | Unmodified Nylon-6 | Modified Nylon-6 (Example) | Test Method |

| Melting Temperature (Tm) | ~220 °C | Lower than unmodified | DSC |

| Glass Transition Temp (Tg) | ~50 °C | May be slightly altered | DSC |

| Crystallinity | High | Lower than unmodified | DSC/XRD |

| Tensile Strength | ~85 MPa[6] | Dependent on comonomer content | Tensile Testing |

| Elongation at Break | ~39%[6] | Dependent on comonomer content | Tensile Testing |

Experimental Workflow and Logical Relationships

Caption: Figure 2: Experimental Workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the modified nylon-6 can be unequivocally confirmed through the comprehensive characterization techniques outlined. For instance, NMR spectroscopy will provide direct evidence of the incorporation of 5-aminohexanoic acid into the polymer backbone and allow for the quantification of its content.[4] Concurrently, DSC analysis will demonstrate a corresponding shift in the melting temperature and a reduction in crystallinity, which are expected outcomes of copolymerization.[5] The convergence of data from multiple, independent analytical methods provides a robust validation of the experimental results.

Conclusion

The preparation of modified nylon-6 through the copolymerization of ε-caprolactam with 5-aminohexanoic acid offers a versatile platform for tailoring the properties of this important engineering polymer. The detailed protocol and characterization methods provided in this application note serve as a comprehensive guide for researchers to synthesize and evaluate these novel materials. The ability to systematically alter the polymer's characteristics opens up new avenues for its application in diverse fields, including advanced materials and biomedical engineering.

References

- Vertex AI Search. Nylon 6 modification through reactive extrusion and crosslinking.

-

Montaudo, G., et al. (1997). Exchange Reactions Occurring through Active Chain Ends. MALDI−TOF Characterization of Copolymers from Nylon 6,6 and Nylon 6,10. Macromolecules, 30(25), 7973–7981. [Link]

-

Kaya, A., & Can, H. K. (2014). Synthesis and Characterization of Novel Biodegradable Polyamides Containing α-amino Acid. Polymer-Plastics Technology and Engineering, 53(1), 74-81. [Link]

-

Kausar, A. (2018). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2006). Preparation and characterization of nylon 6 11 copolymer. ResearchGate. [Link]

-

Creative Chemistry. Polyamides & Nylon: Condensation Polymerisation (GCSE). [Link]

-

Sudha, P. N., et al. (2012). Synthesis and characterization of graft copolymers of nylon 6 with maleic anhydride and methylmethacrylate. Scholars Research Library. [Link]

-

ProtoXYZ. Nylon 6. [Link]

-

All About Chemistry. (2021, April 1). Polyamides: Nylon 6 and Nylon 6,6 [Video]. YouTube. [Link]

-

MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6936. [Link]

-

ACS Publications. (2022). Assessment of Nylon-6 Depolymerization for Circular Economy: Kinetic Modeling, Purification, Sustainable Process Design, and Industrial Practice. ACS Sustainable Chemistry & Engineering, 10(4), 1547-1563. [Link]

-

Scientific.Net. (2012). Syntheses and Evaluation of Copolymer 6-Aminohexanoic Acid and 4R-Hydroxy-L-Proline for Bone Repair. Advanced Materials Research, 562-564, 114-117. [Link]

-

The Plastic Shop. Nylon 66 Technical Properties Data Sheet. [Link]

-

ResearchGate. (2011). Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids. [Link]

-

ResearchGate. a. Chromatogram of the standards: (a) 6-aminohexanoic acid with.... [Link]

-

Royal Society of Chemistry. (2022). Scalable access to functional nylon 6 via ring-opening copolymerization of biobased δ-valerolactam with ε-caprolactam. Polymer Chemistry, 13(30), 4344-4351. [Link]

-

ResearchGate. Thermal properties of nylon 6,6 and the nanocomposites. [Link]

-

ACS Figshare. (2022). Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. [Link]

-

ResearchGate. (2015). Preparation and Characterization of Nylon 6,5 Copolymers from ?-Caprolactam and 2-Piperidone. [Link]

-

ResearchGate. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. [Link]

-

Preprints.org. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. [Link]

-

Royal Society of Chemistry. (2020). Copolymers of ε-caprolactone and ε-caprolactam via polyesterification: towards sequence-controlled poly(ester amide)s. Polymer Chemistry, 11(1), 104-114. [Link]

-

ResearchGate. (2020). Mechanical and Thermal Properties of Nylon-6/LNR/MMT Nanocomposites Prepared Through Emulsion Dispersion Technique. [Link]

-

PubMed. (2018). Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. Methods in Molecular Biology, 1887, 1-11. [Link]

-

MDPI. (2022). Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. International Journal of Molecular Sciences, 23(20), 12519. [Link]

-

PMC. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 735041. [Link]

-

RSC Publishing. (2023). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Advances, 13(48), 33626-33636. [Link]

-

PMC. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Biomacromolecules, 23(10), 4039-4054. [Link]

-

ResearchGate. (2013). Research on Performance of Polyimide In Situ Modification Anionic Polymerization Nylon 6. [Link]

Sources

Application Note: Strategies for Covalent Conjugation of 5-Aminohexanoic Acid to Fluorophores

Abstract

This comprehensive guide provides detailed protocols and technical insights for the covalent conjugation of 5-aminohexanoic acid (5-Ahx) to a variety of fluorophores. Serving as a flexible and hydrophobic linker, 5-Ahx is a critical component in the design of fluorescent probes, bioconjugates for immunoassays, and targeted drug delivery systems.[1] This document outlines the predominant chemical strategies for achieving stable amide bond formation, focusing on the widely adopted N-hydroxysuccinimide (NHS) ester chemistry. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss essential purification and characterization techniques to ensure the generation of high-quality, well-defined fluorescent conjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorescent labeling in their work.

Introduction: The Role of 5-Aminohexanoic Acid in Bioconjugation

5-Aminohexanoic acid (5-Ahx) is a bifunctional molecule possessing a terminal primary amine and a terminal carboxylic acid. Its aliphatic six-carbon chain imparts both flexibility and hydrophobicity, making it an ideal spacer to distance a fluorophore from a biomolecule of interest.[1] This separation is often crucial to minimize steric hindrance and preserve the biological activity of the labeled molecule, while also preventing quenching of the fluorophore's signal. The primary amine of 5-Ahx serves as an excellent nucleophile for reaction with amine-reactive fluorophores, making it a versatile building block in the synthesis of more complex molecular probes.[2]

Core Principles of Amine-Reactive Fluorophore Conjugation

The most common and efficient method for labeling primary amines, such as the one present on 5-Ahx, involves the use of fluorophores activated with N-hydroxysuccinimide (NHS) esters.[3][4] This strategy is favored for its high reactivity and the formation of a stable amide bond under mild reaction conditions.

2.1. The Chemistry of NHS-Ester Reactions

NHS-ester functionalized fluorophores react with the non-protonated primary amine of 5-Ahx in a nucleophilic acyl substitution reaction.[2] The reaction proceeds optimally at a slightly basic pH (typically 8.0-9.0), which ensures a sufficient concentration of the deprotonated, nucleophilic amine.[5] At this pH, the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[2] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[6][7]

Experimental Workflow Overview

Caption: High-level workflow for conjugating 5-aminohexanoic acid to a fluorophore.

Detailed Protocols

This section provides a step-by-step protocol for the conjugation of 5-aminohexanoic acid with an NHS-ester functionalized fluorophore.

3.1. Materials and Reagents

-

5-Aminohexanoic acid (5-Ahx)

-

Amine-reactive fluorophore (NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]

-

Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4[6]

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer

-

Mass Spectrometer (optional)

3.2. Reagent Preparation

-

5-Aminohexanoic Acid Solution: Prepare a stock solution of 5-Ahx in the 0.1 M sodium bicarbonate buffer (pH 8.3). A typical starting concentration is 10 mg/mL.

-

Fluorophore Stock Solution: Immediately before use, allow the vial of the NHS-ester fluorophore to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the fluorophore in anhydrous DMSO or DMF.[6][7] Vortex briefly to ensure complete dissolution.

3.3. Conjugation Reaction Protocol

-

Determine Molar Ratios: For optimal mono-labeling, a molar excess of the fluorophore is typically used. A starting point is a 5 to 15-fold molar excess of the fluorophore NHS ester relative to the 5-Ahx.[6] This ratio may require optimization depending on the specific fluorophore and desired degree of labeling.

| Component | Recommended Molar Ratio (Fluorophore:5-Ahx) |

| Initial Optimization | 5:1, 10:1, 15:1 |

| Typical for Mono-labeling | 8:1 to 10:1[5] |

-

Reaction Setup: In a microcentrifuge tube, add the calculated volume of the 5-Ahx solution.

-

Initiate Reaction: While gently vortexing, add the appropriate volume of the fluorophore stock solution to the 5-Ahx solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][7] For some fluorophores, extending the incubation time may increase the degree of labeling.[6]

-

Quench Reaction (Optional but Recommended): To stop the reaction and quench any unreacted NHS-ester, add the quenching buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes at room temperature.[6]

NHS-Ester Conjugation Mechanism

Caption: Reaction of an NHS-ester fluorophore with the primary amine of 5-Ahx.

Purification of the Fluorescent Conjugate

Purification is a critical step to remove unreacted fluorophore, which can interfere with downstream applications and lead to inaccurate characterization.

4.1. Size-Exclusion Chromatography

Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the labeled 5-Ahx from the smaller, unreacted fluorophore molecules.

-

Equilibrate the Column: Equilibrate the size-exclusion column with PBS or another suitable buffer.

-

Load Sample: Carefully load the quenched reaction mixture onto the column.

-

Elute: Elute the sample with the equilibration buffer. The larger, fluorescently labeled 5-Ahx will elute first, while the smaller, free fluorophore will be retained longer and elute in later fractions.

-

Collect Fractions: Collect fractions and monitor the fluorescence to identify the fractions containing the desired conjugate.

4.2. Solvent Extraction

For some applications, a simple liquid-liquid extraction can be effective. For instance, n-butanol extraction has been shown to separate labeled products from excess unreacted fluorophore.[8][9] The unreacted, often more hydrophobic fluorophore partitions into the organic phase, while the more hydrophilic conjugate remains in the aqueous phase.[9]

Characterization of the Final Product

After purification, it is essential to characterize the conjugate to confirm successful labeling and determine its concentration.

5.1. Spectroscopic Analysis

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at the maximum absorbance wavelength (λ_max) of the fluorophore and at 280 nm if there is an aromatic component (not applicable for 5-Ahx alone, but relevant if conjugated to a peptide).

-

Calculate Concentration: The concentration of the fluorophore can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λ_max, ε is the molar extinction coefficient of the fluorophore, b is the path length of the cuvette, and c is the concentration.

5.2. Mass Spectrometry

For unambiguous confirmation of conjugation, mass spectrometry (e.g., ESI-MS or MALDI-TOF) is the gold standard.[10][11][12] The observed molecular weight of the purified product should correspond to the sum of the molecular weights of 5-aminohexanoic acid and the fluorophore, minus the mass of the NHS leaving group and a molecule of water.

Alternative Conjugation Strategy: EDC/NHS Coupling

An alternative approach is necessary when the fluorophore contains a carboxylic acid and the target molecule has a primary amine, or vice versa. In the context of 5-Ahx, if one wishes to conjugate its carboxylic acid end to a fluorophore that possesses a primary amine, a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is employed.[13][14][15]

-

Activation: EDC first reacts with the carboxylic acid of 5-Ahx to form a highly reactive O-acylisourea intermediate.[14]

-

Stabilization: This unstable intermediate is then reacted with NHS or Sulfo-NHS to form a more stable, amine-reactive NHS ester.[13] This reaction is most efficient at a slightly acidic pH (4.5-7.2).[15]

-

Conjugation: The newly formed NHS-ester activated 5-Ahx can then be reacted with the amine-containing fluorophore at a pH of 7-8 to form a stable amide bond.[15]

This two-step process minimizes the risk of polymerization and other side reactions.[13]

Conclusion

The conjugation of 5-aminohexanoic acid to fluorophores is a fundamental technique in the development of advanced molecular probes and bioconjugates. The NHS-ester chemistry provides a reliable and efficient method for labeling the primary amine of 5-Ahx, resulting in a stable amide linkage. By following the detailed protocols for reaction, purification, and characterization outlined in this guide, researchers can confidently produce high-quality fluorescently labeled molecules tailored for a wide array of applications in life sciences and drug development.

References

-

Chemical Methods of DNA and RNA Fluorescent Labeling. Oxford Academic.[Link]

-

Labeling a Protein With Fluorophores Using NHS Ester Derivitization. PubMed.[Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.[Link]

-

Labeling a Protein with Fluorophores Using NHS Ester Derivitization. ResearchGate.[Link]

-

Fluorescent labeling and modification of proteins. PMC - NIH.[Link]

-

A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Taylor & Francis Online.[Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Source.[Link]

-

The Isolation and Purification of a Fluorescent Compound from Pseudomonas. Purdue University.[Link]

-

Basic mass spectrometric investigations of amino acid-fluorescamine derivatives. Elsevier.[Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.[Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC - NIH.[Link]

-

Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. Wiley Online Library.[Link]

-

Amino acid and peptide bioconjugates. The Royal Society of Chemistry.[Link]

-

Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. PMC - NIH.[Link]

-

Materials and methods. The Royal Society of Chemistry.[Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.[Link]

-

Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Semantic Scholar.[Link]

-

A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. PMC - NIH.[Link]

-

Antibody Conjugation Techniques. FluoroFinder.[Link]

-

Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI.[Link]

-

(PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate.[Link]

Sources

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 404 Not Found | AAT Bioquest [aatbio.com]

- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 7. biotium.com [biotium.com]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. biotium.com [biotium.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for 5-Aminohexanoic Acid (5-AHA) in Organic Media

[1]

Part 1: The Core Challenge (The Zwitterion Paradox)

5-Aminohexanoic acid (5-AHA) presents a classic solubility paradox. Despite having a lipophilic 4-carbon alkyl chain, it is virtually insoluble in dichloromethane (DCM), toluene, or THF.[1]

The Reason: 5-AHA exists as a zwitterion (

This guide provides three tiered protocols to overcome this, ranging from solvent engineering to chemical modification.[1]

Part 2: Decision Matrix & Troubleshooting

Before selecting a protocol, determine your downstream constraints using the logic flow below.

Workflow Selector (Decision Tree)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on downstream application constraints.

Part 3: Solubilization Protocols

Strategy A: Solvent Engineering (The "Nuclear" Non-Invasive Option)

Best for: Analytical standards, NMR analysis, or reactions where no additives are permitted.[1]

Standard alcohols (MeOH, EtOH) often fail because they cannot disrupt the strong internal salt bridge of 5-AHA efficiently.[1] Hexafluoroisopropanol (HFIP) is the gold standard here.[1] Its strong hydrogen-bond donating ability breaks the zwitterionic lattice without chemically altering the molecule.

Protocol:

-

Primary Solvent: Dissolve 5-AHA in pure HFIP (Solubility > 100 mg/mL).

-

Dilution: Once dissolved, this solution can be diluted with DCM or Toluene up to 10:1 (Organic:HFIP) without precipitation.[1]

-

Removal: HFIP boils at 58°C and forms a low-boiling azeotrope, making it easy to remove via rotary evaporation.[1]

Mechanism: HFIP solvates both the carboxylate (via H-bonding) and the ammonium group, effectively "insulating" the charges from each other.

Strategy B: Hydrophobic Ion Pairing (HIP)

Best for: Nucleophilic substitution reactions, extractions, or transport into non-polar media.[1]

This method replaces the small, hard counter-ions (H+, Na+) with large, lipophilic counter-ions.[1] This creates a "greasy" salt that is soluble in organic solvents.[1]

Option B1: Solubilizing the Carboxylate (Base Mediated)

Use a lipophilic superbase like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1]

-

Step 1: Suspend 5-AHA (1 equiv) in Anhydrous DCM (10 mL/g).

-

Step 2: Add DBU (1.05 equiv) dropwise.[1]

-

Step 3: Sonicate for 5-10 mins. The suspension will clear as the lipophilic [5-AHA]⁻[DBU-H]⁺ ion pair forms.

Option B2: Solubilizing the Amine (Acid Mediated)

Use a lipophilic acid like Camphorsulfonic Acid (CSA) or p-Toluenesulfonic Acid (PTSA) .[1]

-

Step 1: Suspend 5-AHA in Toluene.

-

Step 2: Add CSA (1.0 equiv).[1]

-

Step 3: Heat to 40°C. The [5-AHA-H]⁺[CSA]⁻ salt will dissolve.[1]

Data Summary: Solubility Limits at 25°C

| Solvent System | Native 5-AHA | With HFIP (10%) | With DBU (1 eq) | With CSA (1 eq) |

| DCM | < 0.1 mg/mL | > 50 mg/mL | > 100 mg/mL | > 80 mg/mL |

| Toluene | Insoluble | ~ 10 mg/mL | > 40 mg/mL | > 60 mg/mL |

| THF | < 0.5 mg/mL | > 60 mg/mL | > 90 mg/mL | > 70 mg/mL |

Strategy C: Transient Silylation (The "Masking" Technique)

Best for: Peptide coupling, acylation, or GC-MS analysis.[1]

Silylation temporarily caps both the amine and carboxylic acid with trimethylsilyl (TMS) groups, converting the polar zwitterion into a non-polar liquid.

Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA) .

Protocol:

-

Suspend 5-AHA (1 mmol) in dry DCM or Chloroform (5 mL).

-

Add BSA (2.2 mmol) under Nitrogen atmosphere.

-

Critical Step: Reflux (or heat to 40°C) for 30-60 minutes. The solution will become perfectly clear.

-

Result: You now have the bis-silylated intermediate in solution.

-

Deprotection: Add MeOH or mild aqueous acid to remove TMS groups and regenerate 5-AHA.[1]

Figure 2: Conversion of insoluble zwitterion to soluble lipophilic bis-TMS derivative.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Will dissolving 5-AHA in HFIP affect my peptide coupling reaction? A: Yes. HFIP is nucleophilic and acidic.[1] If you are performing a coupling reaction (e.g., EDC/NHS), HFIP can interfere by forming esters.[1] For coupling, use Strategy C (Silylation) or Strategy B (HIP with DBU) , as these are compatible with standard amidation conditions.[1]

Q: I used DBU but the solution is still cloudy. Why? A: This usually indicates water contamination.[1] The hydration shell around the zwitterion competes with the DBU ion pair. Dry your solvent (DCM over molecular sieves) and ensure the 5-AHA is desiccated before addition.

Q: Can I use TFA (Trifluoroacetic acid) to dissolve it?

A: Yes, TFA will protonate the carboxylate, breaking the zwitterion and forming the trifluoroacetate salt. However, TFA is a strong acid and difficult to remove completely without forming salts.[1] HFIP is preferred as it is much weaker (

Q: Is racemization a risk with DBU?

A: 5-Aminohexanoic acid is a

Part 5: References

-

Hirano, A., et al. (2021).[1][2] "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules.

-

Honda, S., et al. (2016).[1][3] "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan.

-

Ristroph, K. D., et al. (2021).[1] "Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers."[1][4] Journal of Controlled Release.

-

Sigma-Aldrich Technical Library. "Solubility Guidelines for Peptides and Amino Acids."

Sources

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative